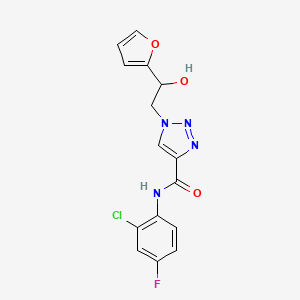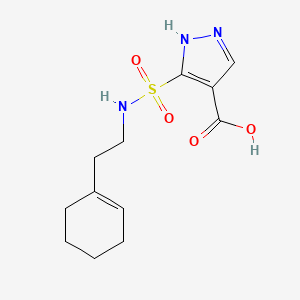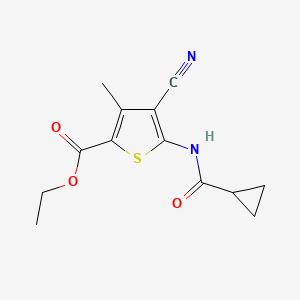![molecular formula C11H8ClNO3 B2508612 2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid CAS No. 2361645-82-9](/img/structure/B2508612.png)
2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid is a heterocyclic compound that is not directly mentioned in the provided papers. However, the papers do discuss related heterocyclic compounds with chlorophenyl groups and acetic acid moieties, which can provide insights into the chemical behavior and properties of similar structures. For instance, the synthesis of compounds derived from 2-amino-4-p-chlorophenylthiazole-5-acetic acid indicates the interest in chlorophenyl-acetic acid derivatives for their potential anti-inflammatory and immunosuppressive activities .
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves starting with a compound that already contains the desired core structure and then performing a series of reactions to introduce additional functional groups or to modify existing ones. For example, the synthesis of novel heterocyclic compounds from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide involves cyclization and aminomethylation steps to obtain the final products . Similarly, the synthesis of derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid involves the addition of thioglycolic acid to N-aralkylidene derivatives .
Molecular Structure Analysis
The molecular structure of heterocyclic compounds containing chlorophenyl groups can be characterized using various spectroscopic techniques such as FT-IR, 1H NMR, and X-ray diffraction. These methods provide information about the functional groups present and the overall geometry of the molecule. For instance, the crystal structure of a related compound, {6-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]-2-oxo-1,3-benzothiazol-3(2H)-yl}acetic acid, was determined using X-ray diffraction, revealing the presence of intermolecular hydrogen bonds that stabilize the crystal structure .
Chemical Reactions Analysis
The chemical reactions involving chlorophenyl-acetic acid derivatives can be quite diverse, depending on the functional groups present and the reaction conditions. The papers provided discuss addition reactions, such as the addition of thioglycolic acid to 2-N-aralkylidene derivatives , and cyclization reactions, which are common in the synthesis of heterocyclic compounds . These reactions can lead to the formation of new rings and the introduction of additional substituents, which can significantly alter the chemical properties of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenyl-acetic acid derivatives can be influenced by the specific substituents and the overall molecular structure. The provided papers do not directly discuss the properties of this compound, but they do provide data on related compounds. For example, the lipase and α-glucosidase inhibition activities of synthesized compounds indicate their potential as bioactive molecules . The spectral data and elemental analyses confirm the chemical structures of the synthesized compounds and provide a basis for predicting their reactivity and interactions .
Applications De Recherche Scientifique
2. Crystal Structure and Spectroscopic Characterization
Aydin et al. (2010) conducted research on a compound structurally related to 2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid, exploring its crystal structure and spectroscopic properties. This study contributes to understanding the physical and chemical characteristics of such compounds (Aydin, Akkurt, Uzun, Yıldırım, & Önkol, 2010).
3. Novel Synthesis Methods
Podshibyakin et al. (2016) reported on the synthesis of similar acetic acids using the Willgerodt-Kindler reaction under specific conditions. Their research contributes to the development of new methods for synthesizing such compounds (Podshibyakin, Shepelenko, Tikhomirova, Dubonosov, Bren, & Minkin, 2016).
4. Antimicrobial Activities Evaluation
The research by Mehta (2016) involved synthesizing and evaluating the antibacterial activity of novel heterocyclic compounds containing the 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl] fragment. This study adds to the knowledge of the antimicrobial properties of these compounds (Mehta, 2016).
5. Synthesis and Inhibition of Squalene Synthase
Miki et al. (2002) synthesized and evaluated a series of derivatives of this compound for their inhibition of squalene synthase. This research contributes to the understanding of the biological activities of such compounds and their potential pharmaceutical applications (Miki, Kori, Tozawa, Nakamura, Sugiyama, & Yukimasa, 2002).
Mécanisme D'action
Mode of Action
The interaction of this compound with its potential targets and the resulting changes at the molecular level are subjects of ongoing research .
Biochemical Pathways
Understanding the affected pathways and their downstream effects would require further investigation .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Propriétés
IUPAC Name |
2-[5-(2-chlorophenyl)-1,2-oxazol-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c12-9-4-2-1-3-8(9)10-5-7(13-16-10)6-11(14)15/h1-5H,6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGMOQUIOUCDSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)CC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Propyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2508530.png)
![Propan-2-yl 2-[4-[(4-chlorophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B2508531.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3,5-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2508534.png)



![(NZ)-N-[1-adamantyl(phenyl)methylidene]hydroxylamine](/img/structure/B2508540.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2508545.png)
![2-(2-chloro-6-fluorobenzyl)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2508550.png)
